2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone |
InChI |
InChI=1S/C11H11NO2S/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8/h1-2,4,6-7H,3,5,12H2 |
InChI Key |
RCSTXCCCJWNLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CCN |
Origin of Product |
United States |
Preparation Methods
Coupling of Thiophene and Furan Derivatives
The core synthetic challenge is the selective attachment of the furan-3-carbonyl group at the 5-position of thiophene. Literature suggests that this is often achieved by:
- Starting from 5-bromothiophene-2-carboxylic acid or 5-substituted thiophene derivatives
- Using cross-coupling reactions such as Suzuki-Miyaura or Negishi coupling to attach the furan ring bearing a carbonyl group at the 3-position
For example, Suzuki-Miyaura cross-coupling of methyl 5-bromofuran-2-carboxylate with phenyl boronic acid followed by hydrolysis has been used to prepare related furan-2-carboxylic acids, which can be adapted to furan-3-carbonyl derivatives.
Introduction of Ethan-1-amine Side Chain
The ethan-1-amine group at the 2-position of thiophene is typically introduced via:
- Amination of a 2-substituted thiophene precursor, such as 2-bromo- or 2-chlorothiophene derivatives
- Alternatively, reductive amination or nucleophilic substitution on 2-acetylthiophene derivatives
A common approach involves the condensation of 2-acetylthiophene with amines under acidic conditions, often using paraformaldehyde and dimethylamine hydrochloride in refluxing solvents such as ethanol or isopropanol with hydrochloric acid to form aminoketone intermediates.
Condensation and Amidation Reactions
Amidation reactions between carboxylic acid derivatives (or activated esters) of furan-3-carboxylic acid and aminoethyl thiophene intermediates are used to form the ketone linkage connecting the furan and thiophene rings.
Detailed Preparation Methods
Synthesis of 5-(Furan-3-carbonyl)thiophene Intermediate
Preparation of 2-(Ethan-1-amine)thiophene Intermediate
Example procedure:
A mixture of 2-acetylthiophene (100 g, 0.79 mol), dimethylamine hydrochloride (84.3 g, 1.03 mol), paraformaldehyde (31.4 g, 0.35 mol), and concentrated hydrochloric acid in ethanol was refluxed for 8 hours. After cooling, the product was isolated by filtration and washing to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride with an 80% yield.
Final Coupling to Form 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine
The final step involves condensation between the 5-(furan-3-carbonyl)thiophene intermediate and the ethan-1-amine substituent at the 2-position. This is typically done via:
- Amidation using activated carboxylic acid derivatives (acid chlorides or esters)
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or peptide coupling protocols
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidation | 5-(Furan-3-carbonyl)thiophene acid chloride + 2-(ethan-1-amine)thiophene | Room temperature or slight heating, inert atmosphere | Variable, typically 60-85% | Purification by chromatography or recrystallization |
Analytical and Purification Techniques
- Purification is generally achieved by recrystallization or column chromatography.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination.
- Yields and purity are optimized by controlling reaction time, temperature, and stoichiometry.
Summary Table of Preparation Routes
Research Findings and Optimization Notes
- Reaction yields are sensitive to solvent choice; ethanol and isopropanol are preferred for aminated intermediates.
- Cross-coupling reactions require careful control of palladium catalyst loading and base to maximize coupling efficiency and minimize side products.
- Amidation steps benefit from using activated acid derivatives and inert atmosphere to prevent hydrolysis and side reactions.
- Purification steps are crucial for removing palladium residues and unreacted starting materials, enhancing compound purity for research use.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related ethanamine derivatives containing thiophene rings and diverse substituents. Key comparison points include substituent effects, molecular properties, and biological activities.
Structural and Electronic Comparisons
Table 1: Substituent Effects on Thiophene-Based Ethanamine Derivatives
Key Observations :
- The furan carbonyl in the target compound provides conjugation-driven electron withdrawal, distinct from inductive effects of chloro () or fluorophenyl groups ().
- Phenyl-substituted analogs (e.g., ) exhibit increased lipophilicity due to aromatic bulk, whereas heterocyclic substituents (e.g., thiazole in ) may enhance binding specificity in biological systems.
Key Observations :
- The fluorophenyl-thiadiazole derivatives () demonstrate selective anticancer activity against breast cancer cells (MCF7), highlighting the role of electron-withdrawing substituents in bioactivity.
- While the target compound’s biological data are unavailable, its furan carbonyl group may similarly modulate interactions with biological targets, such as enzymes or receptors, through hydrogen bonding or π-stacking.
Biological Activity
2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine, also known by its CAS number 1822785-89-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 302.19 g/mol. The compound is typically encountered as a hydrobromide salt, which enhances its solubility in biological systems.
Synthesis
The synthesis of this compound involves several steps, often starting from commercially available furan and thiophene derivatives. The reaction conditions typically include the use of coupling agents and solvents that facilitate the formation of the carbon-nitrogen bond essential for the amine structure.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, furan and thiophene derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound Type | Cell Line | IC (μM) |
|---|---|---|
| Thiophene Derivatives | MDA-MB-231 (Breast Cancer) | 6.59 - 12.51 |
| Furan Derivatives | 4T1 (Breast Cancer) | 13.23 - 213.7 |
These values indicate that compounds bearing thiophene and furan moieties can exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .
The mechanism by which these compounds exert their anticancer effects often involves the activation of hypoxia-inducible factors (HIFs). Specifically, derivatives like this compound may inhibit prolyl hydroxylase domain-containing proteins, thereby stabilizing HIFs under normoxic conditions. This stabilization leads to the transcriptional activation of genes involved in angiogenesis and cell survival during hypoxic stress .
Antibacterial Activity
In addition to anticancer properties, preliminary studies suggest that compounds related to this compound may exhibit antibacterial activity. For example, certain thiophene derivatives have been tested against Gram-positive bacteria with promising results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 - 20 |
| Bacillus subtilis | 18 - 22 |
These findings suggest a potential role for this compound in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies
A notable study evaluated a series of furan and thiophene derivatives for their ability to activate HIF pathways in cancer cells. The results indicated that specific substitutions on the thiophene ring significantly enhanced the compounds' efficacy in promoting HIF activity and subsequent cellular responses to hypoxia .
Another research effort focused on synthesizing various analogs of furan-thiophene compounds to assess their structure–activity relationship (SAR). The study found that modifications at specific positions on the rings could dramatically influence both anticancer and antibacterial activities, emphasizing the importance of chemical structure in determining biological outcomes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[5-(Furan-3-carbonyl)thiophen-2-yl]ethan-1-amine, and how can reaction conditions be optimized?
- Methodology : Utilize transition metal-catalyzed cross-coupling reactions, such as ruthenium-catalyzed alkylation, to functionalize the thiophene ring. For example, catalytic systems involving Ru complexes (e.g., [RuCl₂(p-cymene)]₂) enable selective C–H bond activation at the thiophene moiety . Optimize solvent polarity (e.g., DMF or THF), temperature (80–120°C), and ligand ratios to enhance yield. Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended .
Q. How can NMR spectroscopy and HRMS be employed to confirm the structure of this compound?
- Methodology : Acquire ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃) or DMSO-d₆. Key signals include:
- Thiophene protons: δ 6.8–7.3 ppm (multiplet for substituted thiophene).
- Ethanamine backbone: δ 2.5–3.5 ppm (triplet/triplet splitting for –CH₂–NH₂).
- Furan carbonyl: δ 160–170 ppm (¹³C). HRMS (ESI+) should match the theoretical [M+H]⁺ with <5 ppm error, as demonstrated for analogous thiophene-ethylamine derivatives .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?
- Methodology : Use slow evaporation from a saturated solution in a mixed solvent system (e.g., dichloromethane/methanol). For structural refinement, employ SHELXL (v.2018/3) with Olex2 GUI to resolve disorder in the furan-thiophene linkage. Validate via R-factor convergence (<0.05) and Fo/Fc maps .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and assess charge distribution. Software like Gaussian 16 or ORCA can model π-conjugation between the furan and thiophene rings, revealing potential reactivity at the carbonyl group. Solvent effects (PCM model) refine dipole moment predictions .
Q. What catalytic strategies enable regioselective functionalization of the furan-thiophene backbone?
- Methodology : Employ Pd-catalyzed Suzuki-Miyaura coupling for aryl boronic acid additions at the thiophene C5 position. Use Pd(OAc)₂/XPhos (2 mol%) in toluene/water (3:1) at 100°C. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .
Q. How can data contradictions in crystallographic and spectroscopic analyses be resolved?
- Methodology : For discrepancies in bond lengths (e.g., C–O vs. C–S distances), cross-validate using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
